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Compound of Interest

Compound Name: Imisopasem manganese

Cat. No.: B1230995

Get Quote

Executive Summary
Imisopasem manganese (M40403) is a low-molecular-weight, synthetic manganese(II)

complex designed as a superoxide dismutase (SOD) mimetic.[1][2][3] Unlike native enzymes,

M40403 is a stable, non-peptidyl small molecule (MW ~483 Da) capable of catalyzing the

dismutation of superoxide anions (

) into oxygen and hydrogen peroxide with a rate constant (

) comparable to the native MnSOD enzyme.[3]

This guide outlines the stereoselective synthesis of M40403, focusing on the construction of its

rigid bis(cyclohexylpyridine)-substituted pentaazamacrocyclic ligand. The synthesis relies on a

high-fidelity template condensation reaction mediated by the manganese ion itself, ensuring the

formation of the 15-membered macrocycle with precise stereochemical control (all-R

configuration).

Chemical Architecture & Retrosynthesis
Chemical Identity[4]
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Common Name: Imisopasem manganese (M40403)[2][3]

IUPAC Name: Manganese(II) dichloro{(4R,9R,14R,19R)-3,10,13,20,26-

pentaazatetracyclo[20.3.1.0

.0

]hexacosa-1(26),22(26),23,25-tetraene}[4]

Core Structure: A 15-membered macrocycle containing five nitrogen donor atoms

(pentaazamacrocycle) fused with two cyclohexane rings and one pyridine ring.

Stereochemistry: The activity is strictly dependent on the stereochemistry of the cyclohexyl

rings, derived from (1R,2R)-1,2-diaminocyclohexane.

Retrosynthetic Analysis
The synthesis is best understood by disconnecting the macrocycle into two primary building

blocks:

The "Head" Unit: 2,6-Pyridinedicarboxaldehyde (provides the pyridine sector).

The "Tail" Unit (M40400): A linear tetraamine, N,N'-bis((1R,2R)-2-aminocyclohexyl)ethane-

1,2-diamine.

The convergence of these two units, templated by Mn(II), forms the macrocyclic imine

(M40402), which is subsequently reduced to the active amine complex (M40403).

Detailed Synthesis Protocol
Phase 1: Synthesis of Tetraamine Precursor (M40400)
The stereochemical integrity of M40403 is established in this phase. The use of optically pure

(1R,2R)-1,2-diaminocyclohexane is critical.

Reagents:

(1R,2R)-1,2-Diaminocyclohexane (Excess)
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Glyoxal (40% aqueous solution)

Reducing Agent:

/Pd-C or

Solvent: Methanol (MeOH)[5]

Workflow:

Bis-Imine Formation: React 2 equivalents of (1R,2R)-1,2-diaminocyclohexane with 1

equivalent of glyoxal in methanol at 0°C to room temperature. The glyoxal bridges the two

diamine units via a C2-linker, forming a linear bis-imine intermediate.

Mechanism:[6][7][8][9][10] Double Schiff base condensation.[11]

Reduction: The bis-imine intermediate is subjected to catalytic hydrogenation (Pd/C, 50 psi

) or chemical reduction (

) to yield the saturated tetraamine M40400.

Isolation: The product is isolated as a white solid or HCl salt.[6] Purity is verified by

NMR to ensure no oligomeric byproducts.

Phase 2: Template Macrocyclization (The "Riley" Route)
This step utilizes the Kinetic Template Effect. The Manganese(II) ion pre-organizes the linear

tetraamine (M40400) and the dialdehyde, facilitating the ring closure that would otherwise be

entropically disfavored.

Reagents:

Tetraamine M40400 (from Phase 1)

2,6-Pyridinedicarboxaldehyde

Manganese(II) Chloride (
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)[4]

Solvent: Anhydrous Methanol or Ethanol

Workflow:

Template Complexation: Dissolve M40400 and

in methanol. The Mn(II) ion coordinates to the four amine nitrogens, wrapping the ligand into
a specific conformation.

Cyclization: Add 2,6-pyridinedicarboxaldehyde dropwise. The aldehyde groups condense

with the primary amines of the coordinated M40400.

Intermediate Formation: This yields M40402, the Mn(II) complex of the bis-imine macrocycle.

Observation: The solution typically turns a deep orange/brown color, characteristic of the

conjugated imine system.

Critical Control: This intermediate is often not isolated in large-scale GMP processes but

processed directly (telescoped synthesis).

Phase 3: Reduction to M40403
The bis-imine complex (M40402) is kinetically unstable towards hydrolysis and must be

reduced to the secondary amine complex (M40403) to ensure thermodynamic stability and

kinetic inertness (resistance to metal loss).

Reagents:

M40402 (in situ)

Reducing Agent:

(150-200 psi) with Pd/C catalyst OR

(excess)

Solvent: Methanol/Water
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Workflow:

Hydrogenation: The M40402 solution is transferred to a high-pressure reactor with Pd/C

catalyst.

Reaction: Hydrogenation proceeds (typically 4-12 hours) until hydrogen uptake ceases. This

reduces the C=N imine bonds to C-N amine bonds.

Filtration: Remove catalyst via Celite filtration.

Crystallization: The filtrate is concentrated, and M40403 is crystallized (often by adding

acetone or ether).[6]

Final Form: The product is typically isolated as the dichloro complex:

.

Visualization of Synthesis Pathway[9]
The following diagram illustrates the convergent synthesis of M40403, highlighting the critical

template cyclization step.
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Phase 1: Precursor Synthesis

Phase 2: Template Cyclization Phase 3: Final Processing
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Click to download full resolution via product page

Caption: Convergent synthesis of M40403 via Mn(II)-templated Schiff base condensation and

subsequent reduction.

Mechanism of Action (SOD Mimicry)
M40403 mimics the "ping-pong" mechanism of the native enzyme. The manganese center

cycles between Mn(II) and Mn(III) states to dismutate superoxide.

Oxidation:

Reduction:

This cycle is extremely rapid (

) and thermodynamically favored at physiological pH.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1230995/docs?utm_src=pdf-body-img#technical-guide-synthesis-of-imisopasem-manganese-m40403
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230995?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


M40403-Mn(II)
(Resting State)

M40403-Mn(III)
(Oxidized State)

O2•- + 2H+ -> H2O2
(Oxidation)

O2•- -> O2
(Reduction)

Click to download full resolution via product page

Caption: Catalytic cycle of M40403 dismutating superoxide into oxygen and hydrogen peroxide.

Quality Control & Characterization
To ensure the compound meets pharmaceutical standards (E-E-A-T principles), the following

parameters must be validated.
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Parameter Method
Acceptance
Criteria

Rationale

Identity ESI-MS m/z = 483 (M-Cl)+

Confirms the

macrocyclic complex

mass.

Stereopurity Chiral HPLC
> 98%

(4R,9R,14R,19R)

Only the all-R isomer

has the optimal

catalytic geometry.

Metal Content ICP-MS 10.5% ± 0.5% Mn
Verifies 1:1 metal-to-

ligand stoichiometry.

Kinetic Stability EDTA Challenge
< 1% dissociation

(24h)

Ensures the Mn ion

does not leach in vivo

(safety).

Magnetic Moment Evans Method ~5.9 B.M.

Confirms high-spin

Mn(II) d5 electronic

state.

Key Reference Data:

HPLC Method: Reversed-phase C18 column using an aqueous buffer containing an excess

of chloride (e.g., LiCl) to prevent peak broadening caused by axial ligand exchange.

Stability: M40403 is kinetically inert. It does not release Mn(II) even in the presence of large

excesses of EDTA at physiological pH, distinguishing it from simple manganese salts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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